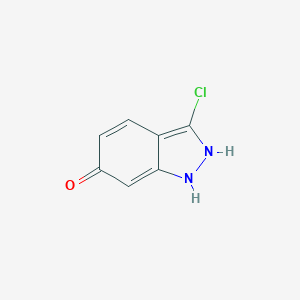

3-Chloro-1H-indazol-6-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVOJLPFEDCFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646681 | |

| Record name | 3-Chloro-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116570-49-1 | |

| Record name | 3-Chloro-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological and Pharmacological Research of Indazole Derivatives, Including 3 Chloro 1h Indazol 6 Ol Analogs

Anticancer and Antitumor Activities

Indazole derivatives are recognized for their significant anticancer properties, with several compounds having been approved as anticancer drugs. nih.govrsc.orgrsc.orgrsc.org The antitumor effects of this class of compounds are often linked to their ability to modulate key pathways involved in cancer cell growth, proliferation, and survival. nih.govrsc.org

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases. nih.govrsc.orgresearchgate.net These enzymes play a critical role in cell signaling pathways that can become dysregulated in cancer, leading to uncontrolled cell growth. nih.gov The indazole core has proven to be an effective pharmacophore for designing inhibitors that target the ATP-binding site of various kinases. nih.govrsc.org

Numerous indazole-based compounds have been developed as potent inhibitors of several kinase families:

Tyrosine Kinases (e.g., VEGFR2, EGFR, c-Met): Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are key targets in cancer therapy. nih.gov Overexpression of EGFR is associated with cell survival, proliferation, and metastasis. nih.gov Indazole derivatives have been successfully developed as inhibitors of these receptor tyrosine kinases. nih.govresearchgate.net For instance, Axitinib and Pazopanib are FDA-approved drugs with an indazole core that exhibit multi-kinase inhibitory activity, including against VEGFR. nih.govrsc.orgresearchgate.net

Serine/Threonine Kinases (e.g., CDK2, Aurora kinases, ERK1/2, Haspin, Clk4): This class of kinases is also crucial for cell cycle regulation and proliferation. Indazole derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), which control cell cycle progression, and Aurora kinases, which are involved in mitosis. nih.govnih.gov

Other Kinases (e.g., HSP90, LRRK2): The indazole scaffold has been utilized to develop inhibitors for other important cancer-related kinases, demonstrating the versatility of this chemical structure in targeting a broad range of enzymatic activities. nih.gov

Table 1: Examples of Indazole Derivatives as Protein Kinase Inhibitors

| Derivative Class | Target Kinase | Key Findings |

|---|---|---|

| 1H-indazol-3-amine Derivatives | FGFR1 | A derivative, compound 7r , was identified as a highly potent FGFR1 inhibitor with an enzymatic IC50 of 2.9 nM and cellular activity of 40.5 nM. researchgate.net |

| 4,6-disubstituted-1H-indazole | PI3Kδ | A series of derivatives were developed as potent and selective inhibitors for the treatment of inflammatory diseases. mdpi.com |

| Indazole-based molecules | ROCK | Novel small molecules were identified as highly potent and selective inhibitors of ROCK1 and ROCK2 isoforms. researchgate.net |

| Pazopanib (Indazole scaffold) | Multi-kinase | An approved drug that inhibits multiple kinases including VEGFR. nih.govrsc.org |

| Axitinib (Indazole scaffold) | VEGFR, PDGFR | An approved drug used in the treatment of certain cancer types. rsc.orgresearchgate.net |

The estrogen receptor (ERα) is a key driver in the majority of breast cancers. Targeting this receptor is a cornerstone of endocrine therapy. Some therapeutic strategies focus on inducing the degradation of ERα. While the mixed antagonist tamoxifen (B1202) stabilizes the receptor, pure antagonists like fulvestrant (B1683766) induce its degradation via the proteasome pathway. nih.gov Research into novel covalent selective estrogen receptor degraders (cSERDs) has shown that it is possible to enforce a unique antagonist conformation that drives ERα degradation. nih.gov By covalently targeting specific residues, such as C530, these compounds can disrupt ERα protein homeostasis. nih.gov This strategy represents a potential avenue for overcoming endocrine resistance in breast cancer. nih.gov The degradation process can occur through different pathways and in different cellular compartments depending on the ligand. nih.gov For example, estrogen-induced degradation involves nuclear export, while fulvestrant-induced degradation occurs within the nucleus. nih.gov

Indazole derivatives inhibit cancer cell growth through multiple mechanisms, primarily by halting cell proliferation and inducing programmed cell death, or apoptosis. nih.govrsc.org

One indazole derivative, YC-1, was shown to effectively and reversibly inhibit the proliferation of vascular smooth muscle cells by blocking the cell cycle at the G1/S phase transition. nih.govnih.gov This anti-proliferative effect is mediated by the activation of soluble guanylate cyclase, leading to an increase in cyclic GMP (cGMP). nih.govnih.govjst.go.jp

In cancer cells, certain indazole derivatives have been shown to induce apoptosis in a dose-dependent manner. nih.govrsc.orgrsc.org The mechanism often involves the intrinsic mitochondrial pathway. rsc.org For example, treatment of breast cancer cells with the indazole derivative 2f led to:

An increase in reactive oxygen species (ROS) levels. rsc.orgrsc.org

A decrease in the mitochondrial membrane potential. rsc.orgrsc.org

Upregulation of the pro-apoptotic protein Bax and cleaved caspase-3. rsc.orgrsc.org

Downregulation of the anti-apoptotic protein Bcl-2. rsc.orgrsc.org

Another study on a 1H-indazole-3-amine derivative, 6o , found it induced apoptosis in chronic myeloid leukemia cells (K562) and affected the cell cycle, possibly by inhibiting Bcl-2 family members and the p53/MDM2 pathway. nih.gov These findings highlight that indazole-based compounds can trigger cancer cell death by disrupting mitochondrial function and activating the caspase cascade. rsc.orgscispace.com

Anti-inflammatory and Analgesic Properties

In addition to their anticancer effects, indazole derivatives possess a wide range of pharmacological activities, including anti-inflammatory and analgesic properties. nih.govresearchgate.netnih.gov These activities are attributed to their interaction with key enzymes and receptors involved in the inflammatory cascade and pain signaling.

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins. nih.govnih.gov There are two main isoforms, COX-1, a constitutive enzyme involved in physiological functions, and COX-2, an inducible enzyme that is upregulated at sites of inflammation. mdpi.com

The therapeutic anti-inflammatory action of NSAIDs is linked to the inhibition of COX-2, while adverse side effects like gastrointestinal issues often result from the inhibition of COX-1. nih.govmdpi.com Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery. nih.gov Indazole derivatives have been investigated as potential COX inhibitors. In silico studies have shown that certain indazolone derivatives can bind preferentially with cyclooxygenases (COX-I/II), suggesting a mechanism for their observed anti-inflammatory effects in animal models. nih.gov

Table 2: COX Inhibition by Selected Compounds

| Compound Class | Target Enzyme | Selectivity |

|---|---|---|

| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | COX-1 and COX-2 | Varies; many are non-selective nih.govnih.gov |

| Coxibs (e.g., Celecoxib) | COX-2 | Selective for COX-2 over COX-1 nih.govacs.org |

| Indazolone Derivatives | COX-I/II | Preferential binding suggested by in silico studies nih.gov |

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various physiological processes, including cell proliferation, survival, and migration. nih.gov Dysregulation of FGFR signaling is associated with the pathogenesis of many cancers and has also been implicated in inflammatory processes. nih.govnih.gov

Indazole derivatives have been identified as potent inhibitors of FGFRs. nih.govmdpi.com For example, a series of 1H-indazole-based derivatives were discovered to inhibit FGFR1-3 in the micromolar range. mdpi.com The compound [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine was found to be a particularly active inhibitor of FGFR1, with an IC50 value of 100 nM. benthamdirect.com By inhibiting FGFR, these compounds can potentially modulate the signaling pathways that contribute to both cancer progression and inflammatory conditions.

Antimicrobial and Antiparasitic Activities

Indazole derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and parasites. This section details the research findings related to their efficacy in these areas.

Antibacterial Efficacy

The antibacterial potential of indazole derivatives has been investigated against several pathogenic bacteria. While specific studies on 3-Chloro-1H-indazol-6-OL analogs are limited, research on related indazole compounds provides insight into their antibacterial spectrum.

A series of novel 3-methyl-1H-indazole derivatives were synthesized and evaluated for their antibacterial activity against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. One of the tested compounds, 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole, demonstrated notable activity against both bacterial strains at a concentration of 300 µg/ml when compared to the standard drug, ciprofloxacin.

Furthermore, a study on N-methyl-3-aryl indazoles revealed that several analogs exhibited good to excellent inhibitory activity against various bacterial strains. Specifically, compounds with certain substitutions showed significant zones of inhibition against Escherichia coli. For instance, two compounds in this series displayed a zone of inhibition of 1.6 cm and 1.5 cm, respectively, against E. coli. Another study focused on the design and synthesis of indazole derivatives as inhibitors of DNA gyrase B, a crucial bacterial enzyme. Substituted compounds at the 5th and 6th positions of the indazole ring showed promising antibacterial activity against S. aureus, E. coli, and P. aeruginosa, with a minimum inhibitory concentration (MIC) value of 50 µg/mL for the most active compounds.

| Compound Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole | E. coli, B. subtilis | Active at 300 µg/ml | |

| N-methyl-3-aryl indazoles | E. coli | Zones of inhibition: 1.5 cm, 1.6 cm | |

| 5- and 6-substituted Indazoles | S. aureus, E. coli, P. aeruginosa | MIC: 50 µg/mL |

Antifungal Efficacy

The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Indazole derivatives have been explored for their potential to address this therapeutic need.

A series of (2R,3R)-2-(2,4-difluorophenyl)-3-(substituted indazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol analogs were synthesized and evaluated for their antifungal activity. One analog, featuring a 5-bromo substitution on the indazole ring, demonstrated significant efficacy against a variety of fungal cultures, including Candida spp. and Aspergillus spp. This compound also showed excellent in vivo efficacy against Candida albicans in a murine infection model.

In another study, N-methyl-3-aryl indazoles were screened for their antifungal activity against Candida albicans. The results indicated that these compounds possess potential as antifungal agents. The development of novel 3,5-disubstituted indazole derivatives also yielded compounds with promising activity against various fungal strains.

| Compound Type | Fungal Strain | Activity | Reference |

|---|---|---|---|

| (2R,3R)-2-(2,4-difluorophenyl)-3-(5-bromo-indazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | Candida spp., Aspergillus spp. | Significant in vitro and in vivo activity | |

| N-methyl-3-aryl indazoles | Candida albicans | Screened for antifungal activity | |

| 3,5-disubstituted indazoles | Various fungal strains | Potential activity |

Antileishmanial Activity and Trypanothione (B104310) Reductase Targeting

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The enzyme trypanothione reductase (TryR) is a key target for the development of new antileishmanial drugs.

A study focused on novel 3-chloro-6-nitro-1H-indazole derivatives reported their synthesis and evaluation as antileishmanial candidates. These compounds were tested in vitro against three Leishmania species: L. infantum, L. tropica, and L. major. Several of the synthesized derivatives exhibited strong to moderate activity against L. infantum. Molecular docking studies suggested that these compounds bind with high stability to the Leishmania trypanothione reductase enzyme. One particular compound was identified as a promising growth inhibitor of Leishmania major.

The inhibitory potency of these 3-chloro-6-nitro-1H-indazole derivatives was found to be species-dependent. While significant activity was observed against L. infantum, most compounds showed no activity against L. tropica and L. major, with a few exceptions.

| Compound Series | Leishmania Species | Target | Key Findings | Reference |

|---|---|---|---|---|

| 3-chloro-6-nitro-1H-indazole derivatives | L. infantum, L. tropica, L. major | Trypanothione Reductase (TryR) | Strong to moderate activity against L. infantum. One compound showed promising activity against L. major. High binding stability to TryR in molecular docking. |

Antitubercular Potential

Tuberculosis remains a major global health problem, and the emergence of drug-resistant strains of Mycobacterium tuberculosis highlights the urgent need for new antitubercular drugs. Indazole derivatives have shown promise in this area.

A series of new indole- and indazole-based aroylhydrazones were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Two of the most active compounds demonstrated excellent antimycobacterial activity with very low toxicity against a human embryonic kidney cell line. Specifically, compounds 3a and 3e exhibited Minimum Inhibitory Concentration (MIC) values of 0.4412 µM and 0.3969 µM, respectively. Molecular docking studies suggested that these compounds may exert their effect by inhibiting the enoyl-ACP reductase (InhA), a key enzyme in mycobacterial cell wall synthesis.

In silico screening of indazole-based natural alkaloids and a novel indazole derivative also suggested their potential as antitubercular agents by targeting the Enoyl-ACP (CoA) reductase enzyme.

| Compound Series | Target Organism | MIC (µM) | Potential Target | Reference |

|---|---|---|---|---|

| Indole- and indazole-based aroylhydrazones (Compound 3a) | Mycobacterium tuberculosis H37Rv | 0.4412 | Enoyl-ACP reductase (InhA) | |

| Indole- and indazole-based aroylhydrazones (Compound 3e) | Mycobacterium tuberculosis H37Rv | 0.3969 | Enoyl-ACP reductase (InhA) | |

| Indazole-based natural alkaloids (in silico) | Mycobacterium tuberculosis | - | Enoyl-ACP (CoA) reductase |

Neuroprotective and Central Nervous System Activities

Beyond their antimicrobial properties, indazole derivatives have also been investigated for their effects on the central nervous system, particularly as inhibitors of enzymes involved in neurodegenerative diseases.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.

A study on a series of fifteen C5- and C6-substituted indazole derivatives investigated their potential as MAO inhibitors. While only one derivative showed submicromolar inhibition of human MAO-A (IC50 = 0.745 µM), all compounds were found to be potent inhibitors of human MAO-B, with IC50 values in the submicromolar range. Substitution at the C5 position of the indazole ring was particularly effective for MAO-B inhibition, with IC50 values ranging from 0.0025 to 0.024 µM. Further investigation of a selected derivative revealed a competitive mode of MAO inhibition.

| Compound Series | Enzyme | IC50 Range (µM) | Mode of Inhibition | Reference |

|---|---|---|---|---|

| C5- and C6-substituted indazoles | MAO-A | One compound with IC50 = 0.745 | Competitive | |

| MAO-B | 0.0025 - 0.024 |

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Indazole derivatives have been identified as potent inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological conditions. Overproduction of nitric oxide by nNOS can lead to neurotoxicity. Selective inhibition of nNOS over other isoforms (eNOS and iNOS) is a key strategy in the development of neuroprotective agents.

Research has shown that substitution on the indazole ring is crucial for nNOS inhibitory activity. Notably, 7-nitroindazole (B13768) (7-NI) is a well-established selective inhibitor of nNOS with an IC50 value of 0.47 μM in mouse cerebellum. medchemexpress.com This compound has been instrumental in studying the roles of nNOS in various physiological and pathological processes. Further studies have demonstrated that other substitutions can also confer potent inhibitory activity. For instance, 4-bromoindazole and 4-nitroindazole have emerged as powerful nNOS inhibitors, with potencies comparable to 7-NI. These findings highlight the significance of the position of electron-withdrawing groups on the indazole ring for effective nNOS inhibition.

| Compound | Target | IC50 (μM) | Notes |

|---|---|---|---|

| 7-Nitroindazole (7-NI) | nNOS (mouse cerebellum) | 0.47 | Selective and BBB-penetrable inhibitor. medchemexpress.com |

| 4-Bromoindazole | nNOS | Potent inhibitor | Activity is comparable to 7-NI. |

| 4-Nitroindazole | nNOS | Potent inhibitor | Demonstrates the importance of substitution at the 4-position. |

LRRK2 Antagonism in Neurodegenerative Disorders

Leucine-rich repeat kinase 2 (LRRK2) is a key target in the development of therapies for neurodegenerative diseases, particularly Parkinson's disease. Gain-of-function mutations in the LRRK2 gene are a common cause of both familial and sporadic forms of the disease. Consequently, the development of potent and selective LRRK2 inhibitors is an area of intense research.

The indazole scaffold has proven to be a valuable starting point for the design of LRRK2 inhibitors. Several potent and selective indazole-based LRRK2 inhibitors have been developed, demonstrating promising activity in preclinical studies. These compounds are being investigated for their potential to slow or halt the progression of Parkinson's disease.

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| MLi-2 | LRRK2 | 0.76 | Orally active and highly selective. medchemexpress.comtocris.comtargetmol.comadooq.comnih.gov |

| GNE-7915 | LRRK2 | 9 | Potent, selective, and brain-penetrant. medchemexpress.comabcam.comapexbt.com |

| PF-06447475 | LRRK2 | 3 | Highly potent, selective, and brain penetrant. medchemexpress.comrndsystems.comdcchemicals.com |

Other Diverse Therapeutic Potentials of Indazole Derivatives

Anti-HIV Activity

The indazole nucleus is a feature in a number of compounds with demonstrated anti-HIV activity. The development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) is a critical strategy in combating HIV-1.

A series of indazolyl-substituted piperidin-4-yl-aminopyrimidines (IPAPYs) have been designed and synthesized, showing moderate to excellent activity against wild-type HIV-1. nih.govresearchgate.net One of the most potent compounds in this series, 5q , exhibited an EC50 of 6.4 nM. nih.govresearchgate.net This compound also showed significant activity against several common drug-resistant mutant strains of HIV-1. nih.govresearchgate.net

| Compound | Target | EC50 (nM) | Notes |

|---|---|---|---|

| 5q | Wild-Type HIV-1 | 6.4 | Also active against K103N, Y181C, and E138K mutant strains. nih.govresearchgate.net |

Antidiabetic and Metabolic Disorder Modulation (e.g., AMP-activated Protein Kinase (AMPK) activation)

AMP-activated protein kinase (AMPK) is a crucial enzyme in the regulation of cellular energy homeostasis. Activation of AMPK has therapeutic potential for the treatment of metabolic disorders such as type 2 diabetes.

Novel indazole propionic acid derivatives have been identified as AMPK activators. acs.org These compounds are being explored for their potential to manage metabolic diseases. acs.org While specific EC50 values for these indazole propionic acids are still under investigation, related heterocyclic compounds such as imidazo[1,2-a]pyridines have shown potent AMPK activation, with one active compound demonstrating an EC50 of 11.0 nM. nih.govresearchgate.net This suggests that the broader class of azole-containing compounds holds promise for the development of new antidiabetic agents.

| Compound Class | Target | EC50 (nM) | Notes |

|---|---|---|---|

| Imidazo[1,2-a]pyridine derivative | AMPK | 11.0 | Demonstrates the potential of related heterocyclic systems as AMPK activators. nih.govresearchgate.net |

Antiarrhythmic and Cardiovascular Effects

Indazole derivatives have also been investigated for their cardiovascular effects, including antiarrhythmic properties. Some of these compounds exhibit their effects through mechanisms such as calmodulin inhibition.

One notable example is DY-9760e , a potent calmodulin inhibitor with an indazole core. nih.govelsevierpure.comnih.gov It has demonstrated cardioprotective effects in ischemic heart models by inhibiting Ca2+/CaM-dependent nitric oxide synthase, thereby reducing nitric oxide production and subsequent protein tyrosine nitration. nih.govelsevierpure.com DY-9760e also inhibits calpain and caspase-3 activation, which are involved in apoptosis of cardiomyocytes. nih.govelsevierpure.com

Immunosuppressive Enzyme Inhibition (e.g., Indoleamine-2,3-dioxygenase 1 (IDO1))

Indoleamine-2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that is often overexpressed in cancer cells, contributing to tumor immune escape. Inhibition of IDO1 is a promising strategy in cancer immunotherapy.

A series of 4,6-substituted-1H-indazole derivatives have been synthesized and shown to be potent dual inhibitors of IDO1 and tryptophan 2,3-dioxygenase (TDO), another immunosuppressive enzyme. Compound 35 from this series displayed an IC50 value of 0.74 μM for IDO1 in an enzymatic assay and 1.37 μM in a cell-based assay. nih.gov Another study identified N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine as a potent IDO1 inhibitor.

| Compound | Target | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound 35 | IDO1 | 0.74 | Enzymatic |

| 1.37 | HeLa Cell-based |

Structure Activity Relationship Sar Studies for 3 Chloro 1h Indazol 6 Ol and Analogs

Influence of Halogen Substituents on Pharmacological Profiles

The introduction of halogen atoms to the indazole scaffold significantly alters the physicochemical properties of the molecule, thereby impacting its biological activity. Halogens can affect a compound's lipophilicity, electronic distribution, and steric profile, which are crucial for its interaction with biological targets.

Research into halogenated indazole derivatives has shown that both the type of halogen and its position on the ring are critical determinants of pharmacological effect. For instance, in a series of sulfur-containing flavonoids, which share heterocyclic structural similarities with indazoles, the antibacterial activity against both Gram-positive and Gram-negative bacteria was shown to be influenced by the size of the halogen substituent. The inhibitory properties improved progressively when moving from fluorine to iodine, suggesting that steric factors, rather than polarity or electronic effects, were the primary drivers of potency in that specific series. nih.gov

In the context of anticancer agents, systematic studies on organoruthenium complexes with 8-hydroxyquinoline (B1678124) ligands (structurally related scaffolds) demonstrated that varying halide substituents at different positions significantly affected anticancer activity. acs.org This underscores the principle that the specific placement and nature of the halogen are key to modulating biological outcomes. Direct C-H halogenation techniques allow for the selective synthesis of mono- or poly-halogenated 2H-indazoles, providing a route to systematically explore these structure-activity relationships. rsc.org For example, studies on 3-chloro-6-nitro-1H-indazole derivatives have been conducted to evaluate their antileishmanial activity, where the chlorine at the 3-position is a key feature of the parent compound. nih.govresearchgate.net The electronic properties of halogens can also play a role; halogenation at specific positions has been shown to reduce quantum yield in fluorescent compounds, a phenomenon attributed to charge separation and dissipation of excitation energy. researchgate.net

| Compound Series | Halogen Modification | Observed Impact on Pharmacological Profile | Primary Influencing Factor |

| Sulfur-containing Flavonoids | F -> Cl -> Br -> I | Progressive increase in antibacterial activity | Steric hindrance/size nih.gov |

| Organoruthenium 8-HQ Complexes | Variation of halide substituents | Significant changes in anticancer activity | Electronic and steric effects acs.org |

| 3-chloro-6-nitro-1H-indazole derivatives | Presence of Chlorine at C3 | Core feature for antileishmanial activity studies | Target interaction nih.govresearchgate.net |

Impact of Hydroxyl Group Position and Reactivity on Biological Activity

The position and reactivity of the hydroxyl (-OH) group on the indazole ring are fundamental to the biological activity of compounds like 3-Chloro-1H-indazol-6-OL. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with amino acid residues in the active sites of target enzymes or receptors.

SAR studies have indicated that the presence of a hydroxyl group at the 3-position of the indazole ring can enhance anticancer activity. longdom.org Similarly, for the inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes, structural features including a 3-OH or a 5-OH substitution were found to be important for activity. sci-hub.se The small structural change of adding a hydroxyl group can convert a substrate into an inhibitor by enabling interactions, such as hydrogen bonding, that disrupt the proper positioning of the substrate for its metabolic reaction. nih.gov

The specific location of the hydroxyl group is critical. For instance, in the development of hepcidin (B1576463) production inhibitors, a series of 3,6-disubstituted indazoles were synthesized and evaluated. The optimization of these compounds, which included modifications involving phenol (B47542) groups (containing a hydroxyl group), led to potent inhibitors. nih.gov This highlights that the hydroxyl group at the 6-position, as seen in this compound, is a key position for modulating certain biological activities. The interplay between the hydroxyl group and other substituents, such as an ethoxy group at the 6-position, has also been shown to be significant for antibacterial activity. longdom.org

| Indazole Analog Series | Hydroxyl Group Position | Observed Biological Effect | Mechanism of Action |

| General Anticancer Indazoles | 3-position | Enhanced anticancer activity longdom.org | Not specified |

| 5-Lipoxygenase Inhibitors | 3-position or 5-position | Potent 5-LOX inhibition sci-hub.se | Target binding |

| Carbonyl Reductase Ligands | 8-position (benzene-fused) | Conversion from substrate to inhibitor | Hydrogen bonding in the active site nih.gov |

| Hepcidin Production Inhibitors | 6-position | Potent inhibition of hepcidin | Target interaction nih.gov |

Effects of Substitution Patterns on Indazole Nitrogen Atoms (N1, N2)

The indazole ring contains two nitrogen atoms, N1 and N2, which can exist as two stable tautomers: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable. nih.govnih.govnih.gov Substitution at these nitrogen atoms profoundly influences the molecule's properties and its interaction with biological targets. The regioselectivity of N-substitution is a key aspect of SAR studies.

The choice of reaction conditions can direct alkylation or other substitutions to either the N1 or N2 position. nih.govresearchgate.net Steric and electronic effects of substituents already on the indazole ring can influence the N1/N2 regioisomeric distribution during synthesis. nih.gov For example, employing C-7 substituted indazoles with electron-withdrawing groups like NO2 or CO2Me can lead to excellent N2 regioselectivity. nih.gov

The biological activity often differs significantly between N1- and N2-substituted isomers. In the development of inhibitors for enhancer of zeste homologue 2/1 (EZH2/1), the indazole ring was identified as the optimal heterocyclic core, and modifications at the nitrogen positions were crucial for activity and selectivity. nih.gov The substitution pattern on the nitrogen heterocycle can also impact steric requirements for binding to a target. mdpi.com While 1H-indazoles are more common due to their stability, 2H-indazoles also serve as important scaffolds in medicinal chemistry, with specific synthetic strategies developed to access them. nih.govnih.gov

| Condition/Substituent | Favored Isomer | Rationale/Observation |

| Thermodynamic Conditions | N1-substituted | N1 acylindazoles can be formed via isomerization from the N2 position to the more stable N1 regioisomer. nih.gov |

| Mildly Acidic Conditions | N2-substituted | Regioselective protection at N2 can be achieved. researchgate.net |

| C-7 NO2 or CO2Me substituents | N2-substituted | Electronic effects of electron-withdrawing groups favor N2 substitution. nih.gov |

| General State | 1H-tautomer | The 1H form is thermodynamically more stable than the 2H form. nih.govnih.govnih.gov |

Strategies for Enhancing Efficacy, Selectivity, and Bioavailability through Structural Modifications

Improving the therapeutic profile of indazole-based compounds involves a multi-pronged approach of structural modification to enhance efficacy, selectivity, and bioavailability. Medicinal chemists employ various strategies to fine-tune the molecular architecture of lead compounds like this compound.

One common strategy is the introduction of various functional groups to different positions of the indazole ring. For instance, SAR studies on a series of anticancer indazoles revealed that a nitro substitution at the 2-position and a 4-fluoro substitution enhanced anticancer efficacy. longdom.orglongdom.org In another example, replacing an ethyl group with a cyclobutyl group in a series of selective estrogen receptor degraders (SERDs) led to enhanced potency. nih.gov

Another approach involves hybridizing the indazole scaffold with other pharmacologically active moieties. The combination of indazole and pyrimidine (B1678525) structures, for example, leverages the known pharmacological effects of both ring systems to create hybrid molecules with potential antiproliferative activity. mdpi.com

Optimization of physicochemical properties is also crucial. For hepcidin production inhibitors, initial lead compounds were optimized to improve their potency and pharmacokinetic profiles, resulting in a compound that demonstrated efficacy in an in vivo mouse model. nih.gov This process often involves iterative modifications to balance potency with properties like solubility, metabolic stability, and cell permeability, which are key determinants of bioavailability. The importance of structural modifications in improving the therapeutic potential of indazole compounds as anticancer agents has been extensively reviewed, highlighting the correlation between specific structural features and inhibitory concentrations (IC50) against various cancer cell lines. nih.gov

Regiochemical Contributions to Structure-Activity Relationships

Regiochemistry, the specific spatial arrangement of atoms and functional groups, is a critical factor in the SAR of indazole derivatives. The biological activity of an indazole analog can be highly dependent on the precise location of its substituents, as this dictates the molecule's shape, electronic properties, and ability to interact with its biological target.

The distinction between N1 and N2 substitution is a prime example of regiochemical influence. As discussed, synthetic protocols have been developed to achieve regioselective N-alkylation, allowing for the specific synthesis and biological evaluation of either the N1 or N2 isomer. nih.gov The ability to direct substitution to a specific nitrogen is crucial, as the resulting isomers can have vastly different pharmacological profiles.

Furthermore, the substitution pattern on the benzene (B151609) portion of the indazole ring is equally important. In the synthesis of novel 3-chloro-6-nitro-1H-indazole derivatives for antileishmanial activity, cycloaddition reactions were employed. A key challenge was the separation of the resulting regioisomers, which was overcome using click chemistry to obtain specific triazole regioisomers with high yields. nih.govresearchgate.net The biological evaluation of these separated regioisomers is essential to determine which spatial arrangement is more active. The crystal structure of specific regioisomers, such as 3-chloro-1-methyl-5-nitro-1H-indazole, confirms the precise molecular geometry and intermolecular interactions, providing a structural basis for understanding their activity. nih.gov

| Compound Series | Regiochemical Aspect | Significance |

| N-alkylated indazoles | N1 vs. N2 substitution | Steric and electronic factors control the isomeric ratio; isomers often have distinct biological activities. nih.gov |

| 3-chloro-6-nitro-1H-indazole derivatives | 1,4- vs. 1,5-disubstituted triazoles | Separation of regioisomers was necessary to evaluate their individual antileishmanial potency. nih.govresearchgate.net |

| 3,6-disubstituted indazoles | Substitution at C3 and C6 | Optimization of substituents at these specific positions led to potent hepcidin production inhibitors. nih.gov |

| Substituted 2H-indazoles | Halogenation at C3 | Direct C-H halogenation allows for regioselective synthesis to study the impact of halogen position. rsc.org |

Computational and Theoretical Investigations of 3 Chloro 1h Indazol 6 Ol and Indazole Derivatives

Molecular Docking Studies for Target Identification and Ligand-Protein Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in identifying potential protein targets for a ligand and analyzing its binding mode at the atomic level. For indazole derivatives, including structures related to 3-Chloro-1H-indazol-6-OL, molecular docking studies have been pivotal in elucidating their mechanism of action and guiding the design of more potent and selective inhibitors for various therapeutic targets.

Docking studies on indazole derivatives have explored their interactions with a range of protein targets implicated in diseases such as cancer and infectious diseases. For instance, various indazole derivatives have been docked into the active sites of enzymes like VEGFR-2, a key regulator of angiogenesis in cancer. nih.govsigmaaldrich.com These studies have revealed crucial interactions, such as hydrogen bonding and hydrophobic contacts, that contribute to the inhibitory activity of these compounds. nih.govsigmaaldrich.com

In a study involving 5-aminoindazole (B92378) derivatives, molecular docking was used to understand their binding mode within the active site of S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN), an enzyme involved in bacterial quorum sensing. aboutscience.eu The docking results highlighted key amino acid residues, such as ASP197, PHE151, and MET173, that are essential for the biological activity of these compounds. aboutscience.eu Similarly, docking studies of indazole derivatives as inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a transcription factor involved in tumor metastasis, have shown good binding efficiency within the protein's active site. nih.gov

Furthermore, molecular docking has been employed to assess the potential of new substituted indazole derivatives as anti-breast cancer agents by studying their interactions with the aromatase enzyme. derpharmachemica.com The results indicated that these compounds exhibit good binding affinities, with specific interactions involving residues like Arg115 and Met374. derpharmachemica.com In another example, novel 3-carboxamide indazole derivatives were docked against a renal cancer-related protein (PDB: 6FEW), identifying compounds with high binding energies and specific interactions with residues such as ASP784 and LYS655. nih.govrsc.org

The predictive power of molecular docking allows for the rational design of novel indazole derivatives with improved pharmacological profiles. By understanding the specific interactions between the ligand and the protein target, researchers can modify the chemical structure of the lead compound to enhance its binding affinity and selectivity. jocpr.com

Table 1: Examples of Molecular Docking Studies on Indazole Derivatives

| Indazole Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity/Score | Reference |

| 5-aminoindazole derivatives | S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN) | ASP197, PHE151, ILE152, GLU172, MET173 | -14.477 to -11.191 kcal/mol | aboutscience.eu |

| General Indazole Derivatives | Hypoxia-inducible factor-1α (HIF-1α) | Not specified | Good binding efficiency | nih.gov |

| Substituted indazole derivatives | Aromatase | Arg115, Met374 | -7.7 to -8.0 kcal/mol | derpharmachemica.com |

| 3-carboxamide indazole derivatives | Renal cancer-related protein (PDB: 6FEW) | ASP784, LYS655, MET699, GLU672 | High binding energies | nih.govrsc.org |

| 3-amine/alkoxy substituted-azaindazoles | Murine double minutes-2 (MDM2) receptor | GLN72, HIS73 | -3.592025e+02 kcal/mol | jocpr.com |

| 3-amine/alkoxy substituted-azaindazoles | Peripheral benzodiazepine (B76468) receptor (PBR) | LEU43, GLN109, ILE141, LYS140 | -2.579182e+02 to -2.863714e+02 kcal/mol | jocpr.com |

| Indazole-based derivatives | VEGFR-2 kinase | Not specified | IC50 of 5.4 nM, 5.6 nM, and 7 nM for potent compounds | nih.gov |

Molecular Dynamics Simulations for Evaluating Ligand-Protein Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide valuable insights into the stability of ligand-protein complexes and their conformational dynamics, complementing the static picture provided by molecular docking.

For indazole derivatives, MD simulations have been instrumental in validating docking poses and assessing the stability of the interactions between the ligand and its target protein. A study on indazole derivatives as HIF-1α inhibitors utilized MD simulations to confirm that the most potent compound remained stable within the active site of the HIF-1α protein. nih.gov This stability is crucial for sustained inhibitory activity.

Similarly, MD simulations were performed on a complex of a 3-chloro-6-nitro-1H-indazole derivative with Leishmania trypanothione (B104310) reductase (TryR), a key enzyme in Leishmania parasites. nih.govresearchgate.net The simulations, which tracked the complex's behavior in a biological environment, showed that the complex remained in a stable equilibrium with minimal structural deviation. nih.govresearchgate.net This indicates a strong and stable binding, which is a desirable characteristic for a potential drug candidate. The binding free energies calculated from these simulations further confirmed the high stability of the complex. nih.govresearchgate.net

In another study, MD simulations were used to explore the dynamic nature and stability of indazol-pyrimidine derivatives as potential anticancer agents. nih.gov The analysis of various parameters from the simulation trajectory, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (RoG), and Solvent Accessible Surface Area (SASA), suggested the stability of the compounds during the simulation period. nih.gov Furthermore, a comprehensive modeling study of indazole-based derivatives as VEGFR-2 inhibitors also employed MD simulations and free energy calculations to provide a basis for further optimization of these compounds. nih.govsigmaaldrich.com

These examples highlight the critical role of MD simulations in providing a dynamic understanding of ligand-protein interactions, which is essential for the rational design of effective and stable drug molecules based on the indazole scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds and guide the optimization of lead molecules.

QSAR studies have been successfully applied to various series of indazole derivatives to understand the structural requirements for their biological activities. For instance, a QSAR study was conducted on indazole compounds with inhibitory activities against SAH/MTAN-mediated quorum sensing. aboutscience.eu This study utilized a combination of 2D and 3D structural descriptors to develop a predictive model. The resulting QSAR model was able to explain and predict a significant percentage of the variance in the inhibitory activity of the compounds, demonstrating its utility in designing new inhibitors. aboutscience.eu

In the context of cancer research, 3D-QSAR studies have been performed on indazole derivatives as HIF-1α inhibitors. nih.govresearchgate.net These studies generated steric and electrostatic maps that provide a structural framework for designing new inhibitors with enhanced potency. nih.govresearchgate.net The models were validated through various statistical measures and were found to be helpful in understanding the variability in the activity of the compounds. nih.govresearchgate.net

Another QSAR analysis was performed on a series of indazole estrogen analogs to understand the essential structural requirements for their selectivity towards the β-estrogen receptor over the α-estrogen receptor. eurekaselect.com The study suggested that the substitution at the 3rd position of the indazole nucleus is crucial for this selectivity and that the presence of a polar group at this position could be beneficial. eurekaselect.com

Furthermore, QSAR studies have been conducted on hexahydro indazole derivatives as potent anti-inflammatory agents. researchgate.net These studies help in designing new molecules and predicting their activity based on the developed models. researchgate.net

The application of QSAR modeling to indazole derivatives has proven to be a valuable tool in medicinal chemistry, enabling the rational design of new compounds with improved biological activities and desired selectivity profiles.

In Silico Assessment of Drug-Likeness and Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In silico assessment of drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in the early stages of drug discovery. These computational methods help to identify compounds with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures in clinical trials.

For indazole derivatives, in silico ADMET predictions have been widely used to evaluate their potential as drug candidates. Studies on novel indazol-pyrimidine-based derivatives as selective anticancer agents revealed that the synthesized compounds exhibited low toxicity, good solubility, and a favorable absorption profile. nih.gov These compounds were found to comply with Lipinski's rule of five and Veber's rule, which are important guidelines for predicting oral bioavailability. nih.gov

Similarly, an in silico study on new indazole derivatives as GSK-3β inhibitors involved the prediction of mutagenic, tumorigenic, irritant, and reproductive risks using computational tools. researchgate.net The study also assessed drug-relevant properties such as cLogP, solubility, molecular weight, and topological polar surface area (TPSA). researchgate.net Such comprehensive in silico profiling helps in selecting the most promising candidates for further development.

The ADMET properties of imidazole (B134444) derivatives, a related class of heterocyclic compounds, have also been investigated using in silico methods. These studies suggested that the investigated compounds are likely to be orally active in humans. researchgate.net The prediction of physicochemical and pharmacokinetic properties through computer programs is a common practice in modern drug design. researchgate.netjaptronline.com

By integrating in silico ADMET predictions into the drug discovery workflow, researchers can prioritize compounds with a higher probability of success, ultimately accelerating the development of new therapeutics based on the indazole scaffold.

Application of Quantum Chemical Calculations for Mechanistic Insights and Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful computational tools that provide detailed insights into the electronic structure, reactivity, and reaction mechanisms of molecules. These methods have been applied to indazole derivatives to understand their fundamental chemical properties and to rationalize their biological activities.

DFT studies have been conducted on novel 3-carboxamide indazole derivatives to analyze their electronic properties. nih.govrsc.org These calculations revealed the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which are important indicators of a molecule's chemical reactivity and kinetic stability. nih.govrsc.org Such insights are valuable for understanding the interactions of these molecules with their biological targets.

In another study, quantum chemical calculations were used to investigate the corrosion inhibition properties of six different indazole derivatives. researchgate.net The calculations of quantum chemical parameters such as HOMO and LUMO energies, and the energy gap (ΔE), helped to explain the chemical reactivities of these compounds and their potential as corrosion inhibitors. researchgate.net

Furthermore, DFT calculations have been employed to elucidate the reaction mechanisms involved in the synthesis of indazole derivatives. For example, DFT calculations revealed a radical chain mechanism for a particular synthetic route to 2H-indazoles. nih.gov Understanding the reaction mechanism at a molecular level is crucial for optimizing reaction conditions and improving the efficiency of the synthesis.

The application of quantum chemical calculations to indazole derivatives provides a deeper understanding of their electronic structure and reactivity, which is essential for both rational drug design and the development of new synthetic methodologies.

Spectroscopic and Crystallographic Data Analysis for Structural Elucidation and Validation of Computational Models

Spectroscopic and crystallographic techniques are indispensable for the structural elucidation of newly synthesized compounds and for the validation of computational models. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the atomic connectivity, three-dimensional structure, and functional groups of a molecule.

For indazole derivatives, these analytical methods have been extensively used to confirm their chemical structures. The synthesis of novel 3-carboxamide indazole derivatives was confirmed using IR, 1H NMR, 13C NMR, and mass spectrometry. nih.gov Similarly, the structures of newly synthesized multi-substituted indazole derivatives were characterized with the help of spectroscopic data including IR, 1H NMR, 13C NMR, and mass spectra. pnrjournal.com The unambiguous assignment of N-1 and N-2 substituted indazole isomers is often achieved through 1H and 13C-NMR spectroscopy, including DEPT and two-dimensional NMR techniques. nih.govresearchgate.net

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystal. The crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide has been determined, showing the planarity of the indazole system and the dihedral angle between the indazole and benzene (B151609) rings. nih.gov The crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole has also been reported, providing detailed information about its molecular geometry. nih.govamanote.com Furthermore, the crystal structure of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole was established by single-crystal X-ray analysis. researchgate.net

This experimental data is crucial for validating the results of computational studies. For example, the binding poses predicted by molecular docking can be compared with the ligand conformation observed in an X-ray co-crystal structure. Similarly, the geometric and electronic parameters calculated by quantum chemical methods can be correlated with experimental data from NMR and other spectroscopic techniques. The combined use of experimental and computational methods provides a robust approach for the structural characterization and study of indazole derivatives. researchgate.net

Table 2: Summary of Spectroscopic and Crystallographic Data for Indazole Derivatives

| Compound Class/Name | Analytical Technique(s) | Key Findings | Reference |

| 3-carboxamide indazole derivatives | IR, 1H NMR, 13C NMR, Mass Spectrometry | Confirmation of synthesized structures | nih.gov |

| Multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives | IR, 1H NMR, 13C NMR, Mass Spectrometry | Characterization of final scaffolds | pnrjournal.com |

| N-1 and N-2 substituted indazoles | 1H NMR, 13C NMR, DEPT, 2D NMR | Unambiguous assignment of isomers | nih.govresearchgate.net |

| N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide | X-ray Crystallography | Planar indazole system, dihedral angle of 74.99 (9)° | nih.gov |

| 3-chloro-1-methyl-5-nitro-1H-indazole | X-ray Crystallography | Planar indazole system, no classical hydrogen bonds | nih.govamanote.com |

| 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole | X-ray Crystallography | Asymmetric unit contains two independent molecules | researchgate.net |

| Indazolinones | X-ray Crystallography, Solid-state NMR | Tautomeric form determination | researchgate.net |

| Salts of an indazole derivative | Powder X-ray Diffractometry, Solid-state 13C NMR | Characterization of different crystal forms | google.com |

Preclinical Research and Drug Development Implications

Identification of 3-Chloro-1H-indazol-6-OL as a Promising Lead Compound

While specific preclinical data for this compound is limited in publicly available research, significant investigations have been conducted on its close structural analog, 3-chloro-6-nitro-1H-indazole. This compound has emerged as a valuable lead for synthesizing novel therapeutic candidates. nih.govnih.gov A lead compound is an initial chemical structure that demonstrates a desired biological activity and serves as the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties.

Research has focused on the synthesis of new heterocyclic systems originating from 3-chloro-6-nitro-1H-indazole. nih.govimist.ma Through 1,3-dipolar cycloaddition reactions, scientists have successfully created novel triazole, isoxazoline, and isoxazole (B147169) derivatives. nih.gov These synthetic efforts are crucial as functionalization at different positions on the indazole ring can yield a vast number of new molecules with unique biological and therapeutic properties. imist.ma

Particularly noteworthy is the evaluation of these 3-chloro-6-nitro-1H-indazole derivatives for their antileishmanial activity. nih.govnih.gov Leishmaniasis is a parasitic disease with high morbidity and mortality rates, and current treatments have significant limitations, including toxicity and emerging resistance. researchgate.net In in vitro studies against three Leishmania species (L. infantum, L. tropica, and L. major), several derivatives of 3-chloro-6-nitro-1H-indazole demonstrated strong to moderate inhibitory activity, particularly against L. infantum. nih.gov Molecular docking studies suggest these compounds may act by inhibiting trypanothione (B104310) reductase (TryR), a critical enzyme in the parasite's defense against oxidative stress. nih.govnih.gov These findings identify the 3-chloro-6-nitro-1H-indazole scaffold as a promising starting point for the development of new antileishmanial drugs. nih.gov

Development of Novel Therapeutic Agents Based on the Indazole Scaffold

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity. nih.govrsc.org This versatility has led to extensive research and the development of numerous indazole-based therapeutic agents with a broad spectrum of biological activities. nih.govresearchgate.net Indazole derivatives have been investigated for anticancer, anti-inflammatory, antimicrobial, antiparasitic, and neurodegenerative disease applications, among others. nih.govnih.govnih.gov

The development of these agents often involves structure-activity relationship (SAR) studies, where systematic modifications to the indazole core are made to optimize its interaction with a specific biological target. nih.gov This has been particularly successful in the field of oncology, where indazole derivatives have been developed as potent protein kinase inhibitors. rsc.orgrsc.orgnih.gov Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. nih.gov

Several FDA-approved anticancer drugs, such as Pazopanib, Axitinib, and Entrectinib, feature the indazole core, demonstrating its clinical significance. bohrium.comrsc.org These drugs target various protein kinases involved in tumor growth, angiogenesis, and metastasis. rsc.org Preclinical studies have shown that novel indazole derivatives can inhibit key cancer-related targets such as vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFRs), and polo-like kinase 4 (PLK4). nih.govrsc.org

The wide-ranging therapeutic potential of the indazole scaffold is summarized in the table below, highlighting various derivatives and their associated biological activities.

| Indazole Derivative Class | Therapeutic Target/Activity | Disease Area |

| 3-Carboxamido-2H-indazoles | CRAF Kinase Inhibition | Cancer (Melanoma) |

| 1H-Indazole-3-amine Derivatives | FGFR1/FGFR2 Inhibition | Cancer |

| Diarylurea Indazoles | Multi-kinase Inhibition | Cancer |

| 3-(Pyrazin-2-yl)-1H-indazoles | Pan-Pim Kinase Inhibition | Cancer |

| 6-Nitro-1H-indazole Derivatives | Antibacterial, Antifungal, Antitubercular | Infectious Diseases |

| 3-chloro-6-nitro-1H-indazole Derivatives | Antileishmanial (Trypanothione Reductase) | Parasitic Diseases |

| 1-Benzyl-3-hydroxy-indazoles | 5-Lipoxygenase (5-LOX) Inhibition | Inflammation |

This table presents a selection of research findings on various indazole derivatives and is not exhaustive.

Overview of Patent Landscape and Emerging Therapeutic Applications of Indazole Derivatives

The significant therapeutic potential of the indazole scaffold is reflected in a robust and expanding patent landscape. nih.govtandfonline.com A review of patents filed between 2013 and 2017 alone identified forty-two patents describing novel indazole derivatives and their therapeutic applications. nih.govtandfonline.com This high level of patent activity underscores the intense interest from the pharmaceutical industry in developing new drugs based on this heterocyclic system. tandfonline.comtandfonline.com

The patents cover a wide variety of target pathways and medical conditions, with a primary focus on oncology and inflammatory diseases. nih.govtandfonline.com Many patents describe indazole derivatives as inhibitors of protein kinases, a class of enzymes frequently implicated in cancer and other disorders. nih.gov For instance, patents have been granted for indazole compounds that inhibit vascular endothelial growth factor receptors (VEGFRs), which are crucial for tumor angiogenesis. tandfonline.com

Beyond the well-established areas of cancer and inflammation, emerging therapeutic applications for indazole derivatives are continuously being explored. nih.gov The patent literature reveals growing interest in their use for treating neurodegenerative disorders and bacterial infections. tandfonline.com This expansion into new therapeutic areas highlights the versatility of the indazole scaffold and its potential to address a wide range of unmet medical needs. tandfonline.com

The table below provides an overview of selected patents for indazole derivatives, illustrating the breadth of innovation in this field.

| Patent Assignee | Therapeutic Application | Target/Mechanism of Action |

| Pfizer | Cancer | Kinase Inhibition (e.g., BCR-ABL) |

| Nerviano Medical Systems | Cancer | Deregulated Protein Kinase Inhibition |

| Various | Anti-inflammatory | 5-Lipoxygenase (5-LOX) Inhibition |

| Various | Neurodegeneration | Undisclosed/Various |

| Various | Antibacterial | Undisclosed/Various |

This table is based on a review of patent literature and provides examples of patented applications. nih.govtandfonline.com

Strategic Approaches for Advancing Indazole-Based Candidates to Clinical Trials

The translation of a promising indazole-based lead compound from preclinical research to clinical trials is a complex, multi-step process that requires careful strategic planning. tracercro.comnih.gov A critical initial step is the thorough in vitro and in vivo evaluation of the compound to confirm its biological activity, selectivity, and mechanism of action. tracercro.com For kinase inhibitors, for example, this includes profiling against a panel of kinases to ensure selectivity and minimize potential off-target effects that could lead to toxicity. acs.orgacs.org

A robust preclinical package must be developed, including comprehensive safety and toxicology studies in relevant animal models. tracercro.comnih.gov These studies are essential to determine a safe starting dose for first-in-human trials. tracercro.com It is crucial that the chosen preclinical models accurately mimic the human disease state to ensure the data generated is translatable to the clinic. nih.gov A significant challenge in drug development is that many candidates fail in clinical trials despite promising preclinical results, often due to a lack of efficacy or unforeseen toxicity in humans. nih.gov

Key strategic considerations for advancing indazole-based candidates include:

Target Validation: Ensuring the biological target is critical to the disease process. For many indazole-based kinase inhibitors, this involves confirming the role of the target kinase in the specific cancer type. jci.org

Overcoming Resistance: Developing strategies to combat potential drug resistance is crucial. This can involve designing next-generation inhibitors that are effective against known resistance mutations or exploring combination therapies that target parallel signaling pathways. jci.orgnih.govnih.gov

Pharmacokinetic Profiling: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to ensure it reaches the target tissue in sufficient concentrations and has an appropriate duration of action.

Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to the drug or to monitor its therapeutic effect. This is a key component of personalized medicine.

Scalable Synthesis: Developing an efficient, scalable, and cost-effective chemical synthesis route is necessary to produce the large quantities of the drug candidate required for clinical trials and eventual commercialization. digitellinc.com

By meticulously addressing these strategic points, researchers can increase the probability of successfully translating promising indazole-based compounds from the laboratory to clinical applications that benefit patients. nih.gov

Future Directions and Research Opportunities

Exploration of Novel and Efficient Synthetic Pathways for 3-Chloro-1H-indazol-6-OL Analogues

The development of novel and efficient synthetic methodologies is crucial for expanding the chemical space of this compound analogues and enabling the synthesis of complex derivatives. Recent advances in the synthesis of indazole-containing derivatives have provided a strong foundation for future explorations. nih.govnih.govnih.govnih.gov

Future research will likely focus on several key areas:

Transition Metal Catalysis: There is significant potential in further exploring transition-metal-catalyzed reactions to construct and functionalize the indazole core. researchgate.net Methods such as C-H activation and cross-coupling reactions can offer more direct and atom-economical routes to novel analogues. researchgate.netnih.gov

Green Chemistry Approaches: The development of more environmentally benign synthetic methods is a growing priority. This includes the use of greener solvents, catalyst-based approaches to improve efficiency and selectivity, and minimizing waste. researchgate.net

Regioselective Functionalization: Achieving precise control over the regioselectivity of substitutions on the indazole ring is essential for structure-activity relationship (SAR) studies. Future work will likely involve the development of novel protecting groups and directing groups to enable the synthesis of specific isomers. researchgate.net

Flow Chemistry and Automation: The use of flow chemistry and automated synthesis platforms can accelerate the synthesis and purification of libraries of this compound analogues, enabling high-throughput screening and rapid optimization of lead compounds.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition Metal Catalysis | High efficiency, novel bond formations, C-H functionalization | Development of new catalysts, expanding substrate scope |

| Green Chemistry | Reduced environmental impact, improved safety and sustainability | Use of renewable resources, solvent-free reactions |

| Regioselective Synthesis | Precise control over molecular architecture for SAR studies | Novel directing groups, understanding reaction mechanisms |

| Flow Chemistry | Increased efficiency, scalability, and safety | Miniaturization of reactors, online reaction monitoring |

Advanced Mechanistic Studies on Specific Biological Interactions of Indazole Derivatives

A deeper understanding of the molecular mechanisms underlying the biological activities of indazole derivatives is paramount for rational drug design. While many indazole-based compounds have shown promising therapeutic potential, detailed mechanistic insights are often lacking.

Future research in this area should include:

Target Identification and Validation: For novel bioactive indazole derivatives, identifying the specific molecular target(s) is a critical first step. This can be achieved through a combination of techniques such as affinity chromatography, proteomics, and genetic approaches.

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information on how indazole derivatives bind to their biological targets. This information is invaluable for understanding the key molecular interactions and for guiding the design of more potent and selective inhibitors.

Biophysical and Biochemical Assays: A range of biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can be used to quantify the binding affinity and kinetics of indazole derivatives. In vitro biochemical assays are essential to determine the functional consequences of target binding, such as enzyme inhibition or receptor modulation. biotech-asia.orgnih.gov

Molecular Modeling and Simulation: Computational methods like molecular docking and molecular dynamics (MD) simulations can provide insights into the binding modes and dynamic behavior of indazole derivatives within the active site of their target proteins. mdpi.combenthamdirect.com These studies can help to rationalize experimental findings and predict the effects of structural modifications.

Design and Synthesis of Next-Generation Indazole Derivatives with Improved Profiles

The design and synthesis of new indazole derivatives with enhanced potency, selectivity, and pharmacokinetic properties is a continuous effort in medicinal chemistry. Building upon existing knowledge of structure-activity relationships (SAR), researchers can rationally design next-generation compounds. mdpi.comresearchgate.net

Key strategies for designing improved indazole derivatives include:

Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the biological target, SBDD allows for the rational design of ligands that can fit optimally into the binding site and form favorable interactions. nih.gov

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create more potent lead compounds. nih.govresearchgate.net

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) can lead to improvements in potency, selectivity, or metabolic stability.

Pharmacokinetic Optimization: Early consideration of absorption, distribution, metabolism, and excretion (ADME) properties is crucial for developing successful drug candidates. Modifications to the indazole scaffold can be made to improve properties such as solubility, membrane permeability, and metabolic stability.

| Design Strategy | Primary Goal | Common Techniques |

| Structure-Based Drug Design | Optimize ligand-target interactions for improved potency and selectivity. | X-ray crystallography, NMR spectroscopy, molecular modeling. |

| Fragment-Based Drug Design | Identify novel binding interactions and build potent leads from small fragments. | Fragment screening (e.g., by NMR or X-ray), fragment linking and growing. |

| Bioisosteric Replacement | Fine-tune physicochemical properties to enhance efficacy and reduce toxicity. | Replacement of functional groups with known bioisosteres. |

| Pharmacokinetic Optimization | Improve drug-like properties for better in vivo performance. | In vitro ADME assays, computational ADME prediction. |

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the drug discovery process, and the development of indazole derivatives is no exception. These computational tools can analyze vast datasets to identify patterns and make predictions that can accelerate and improve the efficiency of drug discovery.

Future applications of AI and ML in this field include:

In Silico Screening: AI/ML models can be trained on large libraries of chemical compounds and their biological activities to predict the potential of novel indazole derivatives as hits for a specific target. This can significantly reduce the time and cost associated with experimental high-throughput screening. nih.govijper.orgresearchgate.net

De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules with desired properties, such as high binding affinity for a target and favorable ADME profiles. nih.gov

Predictive Toxicology: Machine learning models can be used to predict the potential toxicity of new indazole derivatives early in the drug discovery process, helping to prioritize compounds with a higher likelihood of success.

Personalized Medicine: AI can be used to analyze patient data, including genomics and proteomics, to identify which patients are most likely to respond to a particular indazole-based therapy, paving the way for more personalized treatment approaches. nih.gov

The integration of these computational approaches with traditional experimental methods will create a powerful synergy, enabling the more rapid and efficient discovery and development of the next generation of indazole-based therapeutics.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-1H-indazol-6-OL, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of indazole derivatives often employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF solvent systems. For example, analogous compounds like 3-(2-triazolyl)indoles were synthesized using CuI (1.15–1.16 g), 2:1 PEG-400:DMF as solvent, and 12-hour stirring under nitrogen . Yield optimization can be achieved by:

- Catalyst Loading : Increasing CuI stoichiometry (e.g., 1.5 equivalents) to accelerate reaction kinetics.

- Solvent Ratios : Testing PEG-400:DMF ratios (e.g., 3:1) to improve solubility of intermediates.

- Purification : Using flash column chromatography (70:30 EtOAc:hexanes) or recrystallization in hot EtOAc to isolate pure products .

Table 1 : Comparative Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| CuAAC Reaction | CuI, PEG:DMF (2:1), 12 h, RT | 30–35 | |

| Purification | Flash chromatography (EtOAc:hexanes) | 35 |

Q. How should researchers characterize the purity and structural identity of this compound post-synthesis?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for diagnostic protons (e.g., indazole NH at δ 8.5–8.6 ppm, aromatic protons at δ 6.5–7.7 ppm) and carbons (e.g., chlorine-substituted C3 at ~124 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 335.15) with deviations < 5 ppm .

- TLC : Use 70:30 EtOAc:hexanes (Rf ≈ 0.33–0.49) to monitor reaction progress .

Advanced Research Questions

Q. What crystallographic strategies are recommended for determining the solid-state structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). For anisotropic displacement ellipsoid visualization, employ ORTEP for Windows .

- Refinement : Apply SHELXL for small-molecule refinement, leveraging constraints for Cl and O atoms. Validate geometry using WinGX’s CHECKCIF to resolve ADPs (anisotropic displacement parameters) .

- Validation : Cross-check hydrogen bonding networks (e.g., O–H···N interactions) with Mercury 4.0.

Q. How can researchers design SAR studies to evaluate the bioactivity of this compound derivatives?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs with substituents at C3 (e.g., methoxy, nitro) and C6 (e.g., hydroxyl, amine) to assess antioxidant or kinase-inhibitory activity .

- Assay Selection :

- Antioxidant Activity: Measure radical scavenging (DPPH assay, IC50) in ischemia models .

- Enzyme Inhibition: Test against PKA or HSF1 using fluorescence polarization assays .

Table 2 : Example SAR Modifications and Assays

| Derivative | Modification | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| 6-Nitro analog | C6-NO2 | PKA Inhibition | IC50 = 1.2 µM | |

| 3-Methoxy analog | C3-OCH3 | DPPH Scavenging | IC50 = 15 µM |

Q. What methodologies address contradictory data in pharmacological studies of this compound?

- Methodological Answer :

- Data Triangulation : Combine crystallographic (SHELXL-refined structures), spectroscopic (NMR/HRMS), and bioassay data to validate compound identity and activity .

- Statistical Robustness : Use multivariate analysis (ANOVA) to account for batch-to-batch variability in synthesis or assay conditions .

- Replication : Repeat conflicting experiments under standardized conditions (e.g., fixed CuI concentration, consistent cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.